molecular formula C10H20ClNO2 B2569554 methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride CAS No. 2219353-72-5

methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride

Cat. No. B2569554
CAS RN: 2219353-72-5
M. Wt: 221.73
InChI Key: HPKGGIKBSIYXFY-SBSPUUFOSA-N
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Description

Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride, also known as JNJ-42153605, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of amino acids and has a cyclohexyl group attached to the alpha-carbon.

Mechanism of Action

Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride acts as an antagonist of the NMDA receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and the NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride can reduce the excitability of neurons and decrease the transmission of pain signals.
Biochemical and Physiological Effects
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride has been shown to have a significant effect on the central nervous system, particularly in the regulation of pain and mood. It has been shown to reduce the sensitivity of neurons to painful stimuli, which can be beneficial in the treatment of neuropathic pain. Additionally, this compound has been shown to have antidepressant and anxiolytic effects, which may be due to its ability to modulate the activity of the NMDA receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one of the limitations of this compound is its low bioavailability, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride. One potential application is in the treatment of chronic pain conditions such as neuropathic pain. Further studies are needed to determine the optimal dosing and administration methods for this compound. Additionally, this compound may have potential as a treatment for depression and anxiety, and further studies are needed to explore these applications. Finally, researchers may also investigate the potential use of Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride can be synthesized through a multi-step process involving the condensation of cyclohexanone with glycine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by reacting the resulting amino alcohol with methyl chloroformate and hydrochloric acid.

Scientific Research Applications

Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, depression, and anxiety. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. This compound has been studied as a potential treatment for neuropathic pain, which is a chronic pain condition that is often difficult to manage with currently available therapies.

properties

IUPAC Name

methyl (3R)-3-amino-3-cyclohexylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKGGIKBSIYXFY-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride

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